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molecular formula C11H8BrNO3 B183943 2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione CAS No. 6284-26-0

2-(3-Bromo-2-oxopropyl)isoindoline-1,3-dione

Cat. No. B183943
M. Wt: 282.09 g/mol
InChI Key: AZJGOLHFNVIVMO-UHFFFAOYSA-N
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Patent
US03992408

Procedure details

A solution of phthalimidoacetone ethylene ketal (2.47 g, 10 mmole) in 10 mlof diethylene glycol is heated on a steambath. To this hot solution bromine(1.6 g, 10 mmole) is added dropwise under nitrogen. The reaction mixture iscooled to room temperature and is quenched in 20 ml hexane. To this mixtureis added solid sodium carbonate followed by chloroform and ice water. The organic layer is separated and the aqueous layer is extracted 3 times withchloroform. The chloroform extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated in vacuo. The residue is crystallized from ethyl acetate/hexane to afford 2 g (55%) of (3-phthalimidoacetonyl)bromide, ethylene ketal as white prisms of melting point 139°-141° C. An analytical sample has a melting point of 140°-141° C.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1O[C:4]([CH2:6][N:7]2[C:11](=[O:12])[C:10]3=[CH:13][CH:14]=[CH:15][CH:16]=[C:9]3[C:8]2=[O:17])([CH3:5])[O:3]C1.[Br:19]Br>C(O)COCCO>[C:11]1(=[O:12])[N:7]([CH2:6][C:4](=[O:3])[CH2:5][Br:19])[C:8](=[O:17])[C:9]2=[CH:16][CH:15]=[CH:14][CH:13]=[C:10]12

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
C1COC(C)(CN2C(C=3C(C2=O)=CC=CC3)=O)O1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
iscooled to room temperature
CUSTOM
Type
CUSTOM
Details
is quenched in 20 ml hexane
ADDITION
Type
ADDITION
Details
To this mixtureis added solid sodium carbonate
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted 3 times withchloroform
WASH
Type
WASH
Details
The chloroform extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CC(CBr)=O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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